2,3-Dimethylglutaric anhydride
Description
Properties
Molecular Formula |
C7H10O3 |
|---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
3,4-dimethyloxane-2,6-dione |
InChI |
InChI=1S/C7H10O3/c1-4-3-6(8)10-7(9)5(4)2/h4-5H,3H2,1-2H3 |
InChI Key |
HEEYSPMKNZAOBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)OC(=O)C1C |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis in the presence of water, yielding 2,3-dimethylglutaric acid. This reaction is fundamental to its utility in organic synthesis and polymer chemistry.
Mechanism :
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The cyclic anhydride reacts with water, breaking the ester bond to form a dicarboxylic acid.
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Reaction conditions often involve controlled pH and temperature to optimize yields.
Catalytic Desymmetrization
A key application involves catalytic desymmetrization of meso-anhydrides using chiral amino alcohols. This process generates enantioenriched products with high stereoselectivity .
Mechanistic Pathways :
-
Nucleophilic Catalysis :
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The amine functionality of the catalyst attacks the anhydride carbonyl, forming a reactive acylammonium salt.
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Methanol then reacts with this intermediate, leading to ring opening and product formation.
-
-
General Base Catalysis :
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Concerted Pathway : Methanol attacks the anhydride simultaneously with ring opening, stabilized by hydrogen bonding between the catalyst and the oxyanion.
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Stepwise Pathway : Formation of a tetrahedral intermediate (INT) precedes ring opening.
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Energy Profile : The stepwise pathway has a lower energy barrier (ΔG‡ ≈ 27.2 kcal mol⁻¹) compared to the nucleophilic pathway (ΔG‡ ≈ 100 kJ mol⁻¹ higher) .
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Stereoselectivity :
-
The catalyst stabilizes the oxyanion via hydrogen bonding, favoring specific stereochemical outcomes. For example, ent-product formation involves a transition state with a hydrogen bond network between the catalyst and methanol .
Nucleophilic Opening with Potassium Superoxide
2,3-Dimethylglutaric anhydride undergoes nucleophilic cleavage under phase-transfer catalysis using tetraethylammonium bromide and potassium superoxide in dry dimethylformamide. This reaction cleanly converts the anhydride into the corresponding dicarboxylic acid .
Reaction Conditions :
-
Catalyst : Tetraethylammonium bromide as a phase-transfer catalyst.
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Solvent : Dry dimethylformamide.
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Outcome : High-yield conversion to dicarboxylic acids, similar to other anhydrides like succinic and phthalic anhydrides .
Structural and Thermodynamic Comparisons
A comparative analysis of structurally similar anhydrides highlights the unique reactivity of this compound:
| Compound | Key Features |
|---|---|
| 3-Methylglutaric Anhydride | Single methyl group; lower steric hindrance. |
| Glutaric Anhydride | No methyl substituents; simpler reactivity. |
| Adipic Anhydride | Shorter carbon chain; used in nylon production. |
Therochemical Data :
-
Enthalpy of Formation : For structurally related compounds like 3-methylglutaric anhydride, experimental and estimated values (e.g., ΔfH° = 2851.4 ± 1.9 kJ mol⁻¹) provide insights into stability and reactivity .
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Phase Transitions : 3,3-Dimethylglutaric anhydride exhibits multiple endothermic transitions (352.76 K, 356.98 K, 397.15 K), influencing its thermochemical behavior .
Reaction Conditions and Energetics
Key factors influencing reactivity include:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2,2-Dimethylglutaric Anhydride
- Structure : Methyl groups at the 2- and 2'-positions of the glutaric backbone.
- Key Properties :
- Melting point: 37–38°C; boiling point: 126°C at 12 Torr .
- Reactivity: Highly reactive in 1,3-azadiene annulation reactions at 110°C, forming functionalized piperidines with three contiguous stereocenters. Demonstrates superior reactivity compared to 3,3-dimethylglutaric anhydride due to reduced steric hindrance .
- Applications: Used in drug delivery systems (e.g., sustained-release dexamethasone conjugates) .
3,3-Dimethylglutaric Anhydride
- Structure : Methyl groups at the 3- and 3'-positions.
- Key Properties: Reactivity: Poor performance in 1,3-azadiene reactions even at elevated temperatures (150°C), attributed to steric bulk . Synthesis Challenges: Low yields (e.g., 10% yield in macrocyclic diester formation with pyrrolidine derivatives) . Applications: Limited to niche synthetic routes requiring forced conditions .
2,3-Dimethylmaleic Anhydride
- Structure : Methyl groups at the 2- and 3-positions of a maleic anhydride backbone.
- Key Properties :
- Bioactivity: Significant antifungal activity against Sclerotinia sclerotiorum (EC₅₀ = 0.31 mM; MIC = 1.11 mM). Outperforms dimethyl maleate (EC₅₀ = 3.99 mM) but is less active than diphenylmaleic anhydride (EC₅₀ = 0.15 mM) .
- Mechanism: Dialkyl substitution on the maleic ring enhances antifungal activity by stabilizing the reactive anhydride moiety .
- Applications: Natural herbicide component due to low mammalian toxicity .
Diphenylmaleic Anhydride
- Structure : Phenyl groups at the 2- and 3-positions of maleic anhydride.
- Key Properties :
Comparative Data Table
Mechanistic and Structural Insights
- Steric Effects : 2,2-Dimethylglutaric anhydride’s reactivity in cycloadditions is favored over 3,3-dimethyl analogs due to minimized steric hindrance at the reaction site .
- Electronic Effects : In maleic anhydride derivatives, electron-donating alkyl groups (e.g., 2,3-dimethyl) enhance electrophilicity and bioactivity, while aryl groups (e.g., diphenyl) improve binding but reduce reactivity .
- Hydrolysis Stability : 2,3-Dimethyl-substituted thioanhydrides exhibit exceptional resistance to hydrolytic cleavage, suggesting that alkylation at adjacent positions stabilizes the anhydride ring .
Preparation Methods
Reaction Overview
The oxidation of 2,3-dimethylglutaraldehyde to 2,3-dimethylglutaric acid, followed by dehydration to form the corresponding anhydride, represents a classical route documented in patent literature. This method leverages molecular oxygen as the oxidizing agent in the presence of a carboxylic acid solvent and transition metal catalysts.
Catalytic Oxidation Mechanism
The process begins with the oxidation of 2,3-dimethylglutaraldehyde (C₇H₁₂O₂) in glacial acetic acid using cobalt(II) acetate tetrahydrate as a catalyst. Molecular oxygen is introduced into the reaction mixture, initiating a radical-mediated oxidation sequence. The aldehyde groups (-CHO) are sequentially oxidized to carboxylic acid groups (-COOH), yielding 2,3-dimethylglutaric acid (C₇H₁₂O₄).
Key reaction parameters include:
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Temperature : 50°C (optimal for balancing reaction rate and selectivity).
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Catalyst loading : 0.01–0.05 wt% cobalt acetate relative to the aldehyde.
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Solvent composition : Glacial acetic acid (≥90% by weight) to suppress side reactions.
Dehydration to Anhydride
The crude 2,3-dimethylglutaric acid is subsequently dehydrated using acetic anhydride as the dehydrating agent. This step involves heating the mixture under reflux, followed by fractional distillation to isolate the anhydride. The reaction proceeds via nucleophilic acyl substitution, where acetic anhydride acts as both the solvent and the dehydrating agent:
Yield and Purification
The patent reports a yield of 70.8% for this compound after distillation. Purity is confirmed via gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy, with the final product exhibiting a boiling point of 118°C at 2.5 mmHg.
Electrochemical Dehydration of 2,3-Dimethylglutaric Acid
Modern Electrochemical Approach
Recent advancements in electroorganic synthesis have enabled the direct dehydration of dicarboxylic acids to cyclic anhydrides without conventional dehydrating agents. This method is particularly advantageous for its mild conditions and reduced environmental footprint.
Reaction Setup and Mechanism
The electrochemical cell employs a divided setup with a platinum anode and cathode. A solution of 2,3-dimethylglutaric acid in acetonitrile, containing potassium thiocyanate (KSCN) as a supporting electrolyte, is subjected to a constant current (10–20 mA/cm²). The dehydration proceeds via anodic oxidation, where thiocyanate ions (SCN⁻) are oxidized to sulfate species, facilitating proton abstraction from the carboxylic acid:
Isotopic labeling studies (¹⁸O) confirm that the oxygen atoms in the anhydride originate exclusively from the parent acid, ruling out decarboxylative pathways.
Optimization and Scalability
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Temperature : Room temperature (25°C).
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Electrolyte concentration : 0.1–0.5 M KSCN.
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Reaction time : 6–12 hours, depending on acid concentration.
The method achieves yields of up to 71% for analogous glutaric anhydrides, with scalability demonstrated at the 10-gram scale.
Comparative Analysis of Preparation Methods
Efficiency and Practical Considerations
Advantages and Limitations
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Oxidative synthesis offers high yields and utilizes inexpensive catalysts but generates acetic acid waste and requires energy-intensive distillation.
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Electrochemical dehydration is greener and operates under mild conditions but necessitates pre-synthesized 2,3-dimethylglutaric acid, which may limit accessibility.
Q & A
Basic Research Questions
Q. How is 2,3-dimethylmaleic anhydride synthesized and characterized in laboratory settings?
- Synthesis : Common routes involve condensation of substituted maleic acid derivatives. For example, 2,3-dimethylmaleic anhydride can be synthesized via cyclization of 2,3-dimethylmaleic acid under dehydrating conditions. Alternative methods include functionalization of thiophene derivatives (e.g., 2,3,5-trimethylthiophene) followed by oxidation and cyclization .
- Characterization : Techniques include:
- NMR spectroscopy : Distinct signals for methyl groups (δ ~1.8–2.2 ppm) and anhydride carbonyls (δ ~170–175 ppm).
- FTIR : Peaks at ~1850 cm⁻¹ (asymmetric C=O stretch) and ~1770 cm⁻¹ (symmetric C=O stretch) confirm the anhydride functionality .
- Melting point : 122–126°C (varies with purity) .
Q. What are the key handling and storage protocols for 2,3-dimethylmaleic anhydride?
- Handling : Use in a fume hood with gloves and eye protection. The compound is moisture-sensitive; avoid exposure to water to prevent hydrolysis to the dicarboxylic acid .
- Storage : Keep in airtight containers under inert gas (e.g., nitrogen) at 2–8°C. Desiccants like silica gel are recommended to minimize hydrolysis .
Q. How is 2,3-dimethylmaleic anhydride used in protein chemistry studies?
- It acts as a reversible modifying agent for lysine residues. For example, it dissociates bovine 6S procarboxypeptidase A into subunits by forming pH-sensitive adducts, enabling structural analysis of enzyme subunits . Optimal reaction conditions involve pH 8–9 and molar excess of the anhydride to ensure complete modification .
Advanced Research Questions
Q. What reaction mechanisms enable 2,3-dimethylmaleic anhydride to participate in annulation or cycloaddition processes?
- The anhydride serves as a dipolar synthon in formal [4+2] cycloadditions. For example, it reacts with 1,3-azadienes to form six-membered lactams via a stepwise mechanism involving nucleophilic attack and ring closure. Steric effects from methyl groups influence regioselectivity .
- Computational studies suggest that electron-withdrawing substituents on the diene enhance reaction rates by lowering the LUMO energy of the anhydride .
Q. How does 2,3-dimethylmaleic anhydride contribute to hyperbranched polymer synthesis?
- Polybasic anhydrides like 2,3-dimethylmaleic anhydride are core monomers in hyperbranched polymers. They undergo step-growth polymerization with diols or diamines, forming highly branched architectures with terminal carboxylic acid groups. These polymers exhibit tunable solubility and reactivity, making them useful in drug delivery or catalysis .
- Kinetic studies show that reaction temperature (80–120°C) and stoichiometric ratios (anhydride:amine = 1:1.2) optimize branching density .
Q. Are there contradictions in reported toxicity or stability data for 2,3-dimethylmaleic anhydride?
- Toxicity : Acute oral toxicity (LD₅₀ > 500 mg/kg in rats) classifies it as Category 4 (harmful if swallowed), but some studies report mild dermal irritation (Category 2) . Discrepancies may arise from purity variations or test protocols.
- Stability : While hydrolysis is rapid in aqueous media (t₁/₂ < 1 hour at pH 7), the anhydride remains stable in anhydrous organic solvents (e.g., THF, DCM) for weeks when stored properly .
Methodological Considerations
- Enzyme Modification : Monitor reaction progress via UV-Vis (loss of lysine ε-amino group absorbance at 280 nm) .
- Polymer Characterization : Use MALDI-TOF or GPC to determine molecular weight distribution and branching .
- Safety : Always reference updated SDS sheets (e.g., acute toxicity data in ) before experimental work.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
